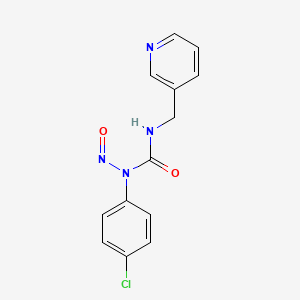
Urea, N-(4-chlorophenyl)-N-nitroso-N'-(3-pyridinylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is a complex organic compound with the molecular formula C12H10ClN3O. This compound is known for its unique structure, which includes a urea backbone substituted with a 4-chlorophenyl group, a nitroso group, and a 3-pyridinylmethyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- typically involves multiple steps:
Formation of the Urea Backbone: The initial step involves the reaction of 4-chloroaniline with phosgene to form 4-chlorophenyl isocyanate.
Addition of the Pyridinylmethyl Group: The 4-chlorophenyl isocyanate is then reacted with 3-pyridinylmethylamine to form the intermediate N-(4-chlorophenyl)-N’-(3-pyridinylmethyl)urea.
Nitrosation: The final step involves the nitrosation of the intermediate using nitrous acid to yield Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- involves its interaction with specific molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chlorophenyl)-N’-(3-pyridinylmethyl)urea: Lacks the nitroso group, resulting in different chemical and biological properties.
N-(4-chlorophenyl)-N-nitroso-N’-(2-pyridinylmethyl)urea: Similar structure but with a different position of the pyridinylmethyl group, leading to variations in reactivity and biological activity.
Uniqueness
Urea, N-(4-chlorophenyl)-N-nitroso-N’-(3-pyridinylmethyl)- is unique due to the presence of both the nitroso and pyridinylmethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Número CAS |
58550-49-5 |
|---|---|
Fórmula molecular |
C13H11ClN4O2 |
Peso molecular |
290.70 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-1-nitroso-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C13H11ClN4O2/c14-11-3-5-12(6-4-11)18(17-20)13(19)16-9-10-2-1-7-15-8-10/h1-8H,9H2,(H,16,19) |
Clave InChI |
YQRNUSSPKLFFDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC(=O)N(C2=CC=C(C=C2)Cl)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



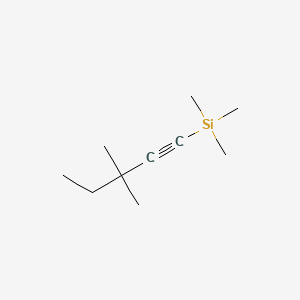
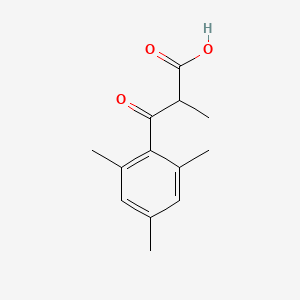
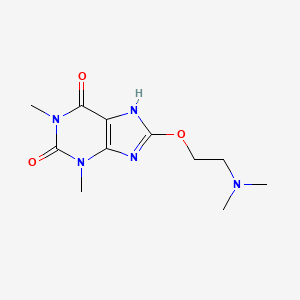
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13949658.png)
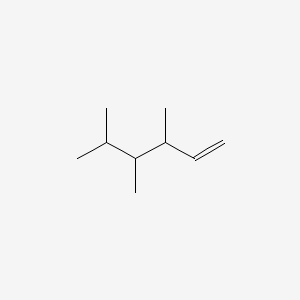
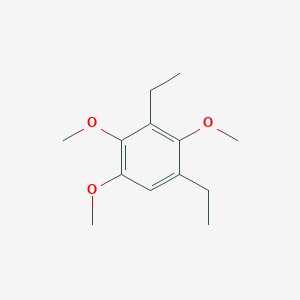
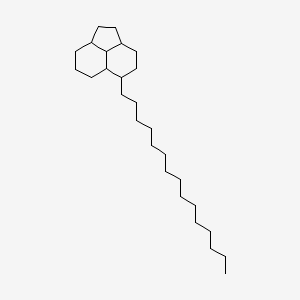
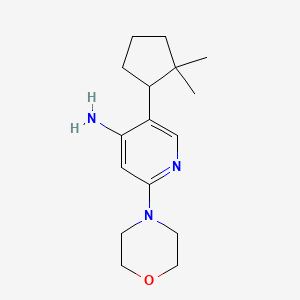
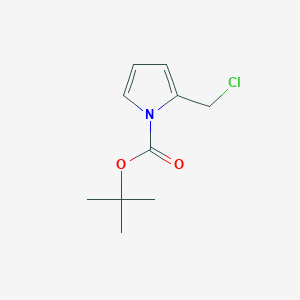
![3-[(1R)-3-azido-1-phenylpropoxy]-1,3,4,5,5,6,6-heptadeuterio-4-methylcyclohexene](/img/structure/B13949705.png)
![Hexanoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B13949707.png)
![2-(8-Amino-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B13949721.png)
![N-[(1R)-2-Amino-1-(4-methoxyphenyl)-2-oxoethyl]-4-methoxybenzeneacetamide](/img/structure/B13949734.png)
